3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 3-fluorophenylboronic acid, have been used in the synthesis of potent leukotriene b4 receptor agonists . Leukotriene B4 receptors play a crucial role in inflammatory responses, suggesting potential anti-inflammatory activity.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a mechanism similar to the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of a carbon-carbon bond between the boron atom of the boronic acid and a halogen atom of the halide compound .
Biochemical Pathways
Compounds with similar structures have been involved in palladium-catalyzed cross-couplings to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls
Result of Action
Indole derivatives, which share a similar structure, have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves a multi-step process. One common method is the reaction of α, β-unsaturated ketones with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring . The reaction conditions often include the use of microwave irradiation to accelerate the process and improve yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The fluorine atom and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .
Scientific Research Applications
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Research: It is used in molecular docking studies to understand its binding affinity to various biological targets, such as human estrogen alpha receptor.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyrazoles, such as 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole . These compounds share structural similarities but may differ in their biological activities and applications.
Uniqueness
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-phenylpyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-12-8-6-11(7-9-12)14-10-15(16(20)21)19(18-14)13-4-2-1-3-5-13/h1-10H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGGLACBFCDDGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402928 | |
Record name | 5-(4-fluorophenyl)-2-phenylpyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618102-72-0 | |
Record name | 5-(4-fluorophenyl)-2-phenylpyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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